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Compound of Interest

Compound Name:
1-(4-Bromo-2,6-

difluorophenyl)ethanone

Cat. No.: B1376296 Get Quote

In modern medicinal chemistry, the incorporation of halogen atoms, particularly fluorine and

bromine, into molecular scaffolds is a well-established strategy for optimizing drug-like

properties. Fluorine atoms can enhance metabolic stability, increase binding affinity, and

modulate pKa, while the bromine atom serves as a versatile synthetic handle for introducing

further molecular complexity through cross-coupling reactions.[1] The phenyl-ethanone

backbone provides a robust and common starting point for the synthesis of a diverse array of

heterocyclic and other complex structures relevant to pharmaceutical development.[2]

1-(4-Bromo-2,6-difluorophenyl)ethanone (CAS: 746630-34-2) embodies these principles,

offering researchers a pre-functionalized scaffold to accelerate the discovery of new

therapeutic agents. Its structure is of particular interest for developing kinase inhibitors and

other targeted therapies where precise molecular interactions are paramount.[2]

Physicochemical Properties and Structural Analysis
The compound's utility is rooted in its specific chemical and physical characteristics. A

summary of its key properties is presented below.
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Property Value Source(s)

IUPAC Name
1-(4-bromo-2,6-

difluorophenyl)ethanone
[3]

CAS Number 746630-34-2 [4]

Molecular Formula C₈H₅BrF₂O [4]

Molecular Weight 235.03 g/mol [4]

Appearance
Clear, almost colorless to faint

yellow liquid or solid
[4]

Boiling Point 246.1 ± 40.0 °C (Predicted) [4]

Density 1.614 ± 0.06 g/cm³ (Predicted) [4]

SMILES
CC(C1=C(F)C=C(Br)C=C1F)=

O
[5]

InChI Key
TUDMLHCSUOCGMM-

UHFFFAOYSA-N
[3]

Structural Diagram
The molecule's structure features a central benzene ring substituted with a bromine atom at

position 4 and two fluorine atoms at positions 2 and 6, ortho to the acetyl group. This

substitution pattern is critical to its chemical reactivity.

Caption: Figure 1: Molecular structure of 1-(4-Bromo-2,6-difluorophenyl)ethanone.

Synthesis and Mechanistic Rationale
The synthesis of 1-(4-bromo-2,6-difluorophenyl)ethanone can be achieved via a Friedel-

Crafts acylation reaction. The following protocol is adapted from established chemical literature.

[4]

Experimental Protocol: Friedel-Crafts Acylation
Materials:
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(4-bromo-2,6-difluorophenyl)trimethylsilane

Acetyl chloride (AcCl)

Anhydrous aluminum trichloride (AlCl₃)

Dichloromethane (DCM)

Ether (Et₂O)

Aqueous ammonium chloride (NH₄Cl)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve anhydrous aluminum trichloride (1.2 equivalents) in dichloromethane under an inert

atmosphere (e.g., nitrogen or argon).

Cool the mixture to 0 °C using an ice bath.

Slowly add acetyl chloride (1.2 equivalents) to the AlCl₃ solution. Stir the reaction mixture at

0 °C for 1 hour. This step forms the acylium ion electrophile complex.

In a separate vessel, dissolve (4-bromo-2,6-difluorophenyl)trimethylsilane (1.0 equivalent) in

dichloromethane.

Cool the primary reaction mixture to -80 °C using a dry ice/acetone bath.

Slowly add the solution from Step 4 to the reaction mixture from Step 3 at -80 °C.

Stir the final reaction mixture at -80 °C for 16 hours. The low temperature is crucial for

controlling the reaction's exothermicity and preventing side reactions.

After 16 hours, quench the reaction by carefully adding aqueous ammonium chloride at 0 °C.

Extract the product with ether.

Combine the organic layers and dry with anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography (eluent: ethyl acetate/hexane = 1/10) to

yield 1-(4-bromo-2,6-difluorophenyl)ethanone.[4]

Characterization: The structure of the final product should be confirmed by spectroscopic

methods. The expected ¹H-NMR spectrum in CDCl₃ shows signals at approximately δ 7.16

(2H, multiplet) for the aromatic protons and δ 2.58 (3H, singlet) for the acetyl methyl protons.[4]

Synthesis Workflow and Rationale
The workflow illustrates the key stages of the synthesis, highlighting the formation of the

reactive species and the final product.

Reagents

Reaction Process

Anhydrous AlCl₃

Step 1: Form Acylium Ion Complex
(AlCl₃ + AcCl in DCM @ 0°C)Acetyl Chloride

(4-bromo-2,6-difluorophenyl)trimethylsilane

Step 2: Electrophilic Aromatic Substitution
(Add Substrate @ -80°C)

Electrophile
Step 3: Quench & Extraction

(aq. NH₄Cl, Et₂O) Step 4: Column Chromatography Final Product:
1-(4-Bromo-2,6-difluorophenyl)ethanone

Figure 2: Workflow for the synthesis of 1-(4-Bromo-2,6-difluorophenyl)ethanone.

Click to download full resolution via product page

Caption: Figure 2: Workflow for the synthesis of 1-(4-Bromo-2,6-difluorophenyl)ethanone.
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Applications in Medicinal Chemistry and Drug
Design
The true value of 1-(4-bromo-2,6-difluorophenyl)ethanone lies in its versatility as a scaffold.

Each functional group offers a distinct avenue for chemical modification:

The Acetyl Group: This ketone functionality is a precursor for a vast number of chemical

transformations. It can be reduced to an alcohol, converted into an oxime, or used as a

handle to construct heterocyclic rings (e.g., pyrazoles, isoxazoles, pyrimidines), which are

common motifs in biologically active molecules.

The Bromine Atom: The C-Br bond is an ideal site for transition-metal-catalyzed cross-

coupling reactions, such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination. This allows

for the straightforward introduction of aryl, alkyl, or amino groups, enabling the rapid

generation of diverse compound libraries for structure-activity relationship (SAR) studies.

The Difluoro Phenyl Ring: The two fluorine atoms positioned ortho to the acetyl group exert a

strong electron-withdrawing effect, influencing the reactivity of both the ring and the ketone.

In a drug development context, fluorine substitution is known to block metabolic oxidation at

adjacent sites, thereby increasing the compound's half-life. It can also enhance binding

affinity to target proteins through favorable electrostatic interactions.[1]

This combination of features makes the compound a valuable intermediate for synthesizing

novel enzyme inhibitors, receptor modulators, and other potential therapeutic agents.[2][6]

Safety, Handling, and Storage Protocols
As with all halogenated organic compounds, proper safety precautions are essential when

handling 1-(4-bromo-2,6-difluorophenyl)ethanone. While a specific safety data sheet (SDS)

for this exact compound should always be consulted, the following guidelines are based on

data for structurally similar chemicals.[7][8][9]

Hazard Identification:

Based on related compounds, it may cause skin irritation (H315), serious eye irritation

(H319), and may cause respiratory irritation (H335).[9] It may also be harmful if swallowed.
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Handling and Personal Protective Equipment (PPE):

Handle only in a well-ventilated area, preferably within a chemical fume hood.

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a

face shield, and a lab coat.[7][8]

Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.[7]

Wash hands thoroughly after handling.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures:

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove

contaminated clothing. Seek medical attention if irritation persists.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,

occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical

attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical

attention.

Conclusion
1-(4-Bromo-2,6-difluorophenyl)ethanone is a strategically designed chemical intermediate

with significant potential for accelerating research and development, particularly in the

pharmaceutical industry. Its combination of a reactive ketone, a versatile bromine handle, and

bioisosteric fluorine atoms provides a powerful platform for the synthesis of novel, complex,
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and potentially therapeutic molecules. Understanding its properties, synthesis, and handling is

key to unlocking its full potential in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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